![molecular formula C7H7ClN2O2S B13201694 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2S and a molecular weight of 218.66 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 6-position, a carboxylic acid group at the 4-position, and a methylsulfanyl group at the 2-position. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.
Aplicaciones Científicas De Investigación
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the chloro group.
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has additional chloro substitutions, which may alter its reactivity and biological activity.
2-Chloro-6-(methylsulfanyl)pyrimidine-4-carboxylic acid: This compound is structurally similar but has different substitution patterns, affecting its chemical properties and applications.
Propiedades
Fórmula molecular |
C7H7ClN2O2S |
|---|---|
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
6-chloro-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12) |
Clave InChI |
YPQRJIRAARIAME-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=NC(=CC(=N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


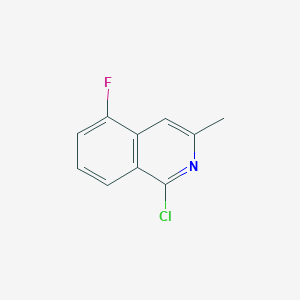
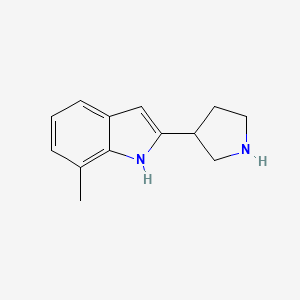
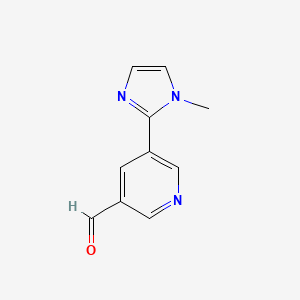
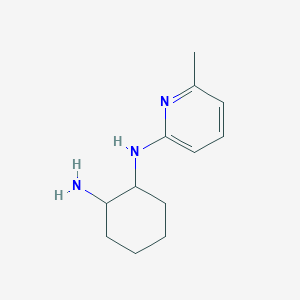
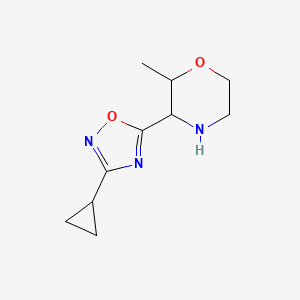
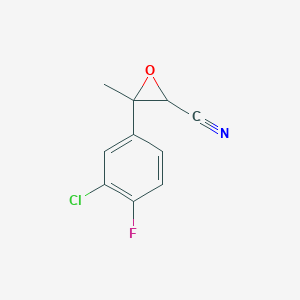




![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
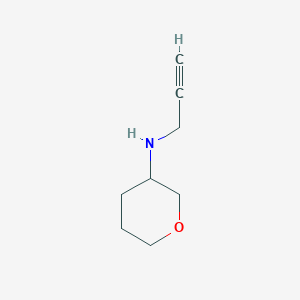
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
